4-(1-Hydroxy-1-methylethyl)indan

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

4-(1-Hydroxy-1-methylethyl)indan (CAS 395673-73-1), systematically known as 2-(2,3-dihydro‑1H‑inden‑4‑yl)propan‑2‑ol or 2,3‑dihydro‑α,α‑dimethyl‑1H‑indene‑4‑methanol, is a C12H16O indane derivative bearing a tertiary alcohol substituent at the 4‑position of the bicyclic scaffold. The 4‑(2‑hydroxypropan‑2‑yl) group imparts distinct steric and hydrogen‑bonding properties relative to primary or secondary alcohol indane congeners, as well as to the non‑hydroxylated 4‑isopropylindan analogue (C12H16, CAS 66703‑10‑4).

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B8385395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxy-1-methylethyl)indan
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC2=C1CCC2)O
InChIInChI=1S/C12H16O/c1-12(2,13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,13H,3,5,7H2,1-2H3
InChIKeyXOXRFOXWKZUCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Hydroxy-1-methylethyl)indan for Specialized R&D Procurement – Core Identity, Supplier Availability, and Comparative Positioning


4-(1-Hydroxy-1-methylethyl)indan (CAS 395673-73-1), systematically known as 2-(2,3-dihydro‑1H‑inden‑4‑yl)propan‑2‑ol or 2,3‑dihydro‑α,α‑dimethyl‑1H‑indene‑4‑methanol, is a C12H16O indane derivative bearing a tertiary alcohol substituent at the 4‑position of the bicyclic scaffold . The 4‑(2‑hydroxypropan‑2‑yl) group imparts distinct steric and hydrogen‑bonding properties relative to primary or secondary alcohol indane congeners, as well as to the non‑hydroxylated 4‑isopropylindan analogue (C12H16, CAS 66703‑10‑4) . This compound is catalogued by multiple research‑chemical suppliers at ≥95% purity, typically priced at a premium over unsubstituted indane and simple alkylindanes, reflecting its synthetic accessibility and utility as a late‑stage intermediate in medicinal chemistry programs . Direct comparative bioactivity data for this specific compound remain sparse in the open literature; however, its inclusion in large‑scale screening libraries (e.g., ChEMBL) and patent filings by Sanofi and others as a substructure within broader indane series targeting MCH receptors, GPCRs, and metabolic enzymes establishes a baseline rationale for its procurement when a 4‑position tertiary carbinol is specifically required [1].

Why 4‑(1‑Hydroxy‑1‑methylethyl)indan Cannot Be Replaced by Unsubstituted Indane, 4‑Indanol, or 4‑Isopropylindan for Structure‑Sensitive Applications


Substituting 4‑(1‑hydroxy‑1‑methylethyl)indan with a simpler indane analogue – such as indane itself (C9H10), 4‑indanol (C9H10O), or 4‑isopropylindan (C12H16) – eliminates or substantially alters the steric bulk, hydrogen‑bond donor/acceptor capacity, and metabolic stability profile conferred by the tertiary carbinol group . In SAR campaigns where the 4‑position tertiary alcohol serves as a critical pharmacophoric element – for instance, as an H‑bond donor to a receptor backbone carbonyl or as a metabolic soft spot to modulate clearance – replacement with a primary alcohol (4‑hydroxymethylindan) introduces a different H‑bond geometry and increased oxidative lability, while replacement with 4‑isopropylindan removes the H‑bond donor entirely [1]. Patent disclosures from Sanofi explicitly claim substituted indanes bearing hydroxy‑(C1‑C6)‑alkyl groups at various positions for MCH antagonist activity, underscoring that the identity of the hydroxyalkyl substituent (primary, secondary, or tertiary; position on the indane ring) is a non‑interchangeable determinant of pharmacological activity [2]. Procuring the exact CAS‑registered compound ensures fidelity to published or proprietary SAR data and avoids the confounding variables introduced by ad hoc analog substitution.

Quantitative Differential Evidence for 4‑(1‑Hydroxy‑1‑methylethyl)indan Relative to Closest Indane Comparators


Steric and Hydrogen‑Bond Donor Differentiation vs. 4‑Isopropylindan and 4‑Indanol

4‑(1‑Hydroxy‑1‑methylethyl)indan possesses one hydrogen‑bond donor (the tertiary alcohol OH) and one hydrogen‑bond acceptor, yielding a topological polar surface area (tPSA) of 20.2 Ų, versus 0 donors and a tPSA of 0.0 Ų for the non‑hydroxylated comparator 4‑isopropylindan [1]. The presence of the tertiary alcohol also increases the calculated logP by approximately 0.5–0.7 log units relative to 4‑indanol (calculated logP ≈ 2.1 vs. ≈ 1.5 for 4‑indanol) while maintaining a similar tPSA, indicating a differentiated balance of lipophilicity and polarity that cannot be achieved with a primary or secondary alcohol congener [1]. These differences are critical in CNS drug design, where deviations of 0.5 logP units or a single H‑bond donor can alter blood–brain barrier permeability (logBB) and P‑glycoprotein efflux ratios.

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Lack of HMG‑CoA Reductase Inhibitory Activity Differentiates This Indane from Statin‑Class Cholesterol‑Lowering Agents

In a BindingDB‑curated enzymatic assay, 4‑(1‑hydroxy‑1‑methylethyl)indan (recorded as BDBM50391329, CHEMBL42791) was tested for inhibitory activity against rat hepatic microsomal HMG‑CoA reductase and found to lack significant inhibition, with a reported IC₅₀ of >1,000,000 nM [1]. By contrast, the statin drug lovastatin inhibits the same enzyme with an IC₅₀ of approximately 2–11 nM under comparable in vitro conditions [2]. This quantitative inactivity provides a functional selectivity benchmark: the compound can be advanced in HMG‑CoA reductase‑expressing cellular models without confounding on‑target cholesterol‑lowering pharmacology, unlike statin‑based comparators or statin‑like indane derivatives.

Enzyme Inhibition Metabolic Disease HMG‑CoA Reductase

Synthetic Utility as a Tertiary Alcohol Intermediate for Dehydration and Etherification Chemistry

The tertiary alcohol group of 4‑(1‑hydroxy‑1‑methylethyl)indan enables acid‑catalyzed dehydration to 4‑(prop‑1‑en‑2‑yl)indan (4‑isopropenylindan), a versatile alkene intermediate for further functionalization [1]. This reactivity contrasts with the secondary alcohol analog 4‑(1‑hydroxyethyl)indan, which upon dehydration yields a mixture of cis/trans internal alkenes and is prone to rearrangement, and with 4‑isopropylindan, which lacks a functionalizable oxygen handle entirely [1]. In patent procedures for alkyl‑substituted indane fragrance ingredients, tertiary alcohol intermediates analogous to the target compound are explicitly employed as precursors to unsaturated indane derivatives via elimination, achieving isolated yields of >80% under optimized acidic conditions (e.g., p‑TsOH in refluxing toluene), whereas secondary alcohol substrates give lower yields (50–65%) due to competing side reactions [2]. The tertiary alcohol thus offers a cleaner, higher‑yielding dehydration pathway to a single exocyclic alkene product.

Synthetic Chemistry Building Block Dehydration

Scaffold Presence in Sanofi MCH Antagonist Patent Series and Differentiation from Closely Related Indane Regioisomers

The Sanofi patent family (US 2012/0022039 A1) discloses a broad genus of substituted indanes as melanin‑concentrating hormone (MCH) receptor antagonists for obesity and metabolic syndrome, explicitly encompassing compounds bearing hydroxy‑(C1‑C6)‑alkyl groups at the indane 4‑, 5‑, 6‑, or 7‑positions [1]. Within this genus, the 4‑substituted hydroxyalkyl indanes are distinguished from the 5‑, 6‑, and 7‑regioisomers by their differential binding affinity to the MCH‑1 receptor; SAR disclosed in related indane‑based GPCR programs demonstrates that moving a hydroxyalkyl substituent from the 4‑position to the 5‑position can reduce binding affinity by a factor of 10–50‑fold for certain receptor subtypes [2]. While the exact Ki or IC₅₀ of 4‑(1‑hydroxy‑1‑methylethyl)indan at MCH‑1 is not publicly disclosed, the patent’s inclusion of this substructure as a preferred embodiment, combined with class‑wide SAR indicating 4‑substitution is optimal for MCH‑1 affinity, provides a patent‑grounded rationale for selecting the 4‑regioisomer over alternative hydroxyalkyl indane regioisomers.

GPCR MCH Antagonist Metabolic Disorders

Validated Application Scenarios for Procuring 4‑(1‑Hydroxy‑1‑methylethyl)indan


Lead‑Optimization Programs Targeting MCH‑1 Receptor for Metabolic Disease

As evidenced by the Sanofi patent that explicitly claims hydroxyalkyl‑substituted indanes as MCH antagonists [1], and supported by class‑level GPCR SAR showing that 4‑position substitution on the indane core generally yields the highest receptor affinity [2], 4‑(1‑hydroxy‑1‑methylethyl)indan is a strategically justified starting scaffold for medicinal chemistry teams developing MCH‑1 antagonists for obesity, insulin resistance, or dyslipidemia. The tertiary alcohol provides a conformational constraint and H‑bond donor capacity that primary or secondary alcohol analogs cannot identically replicate, while the compound’s demonstrated inactivity at HMG‑CoA reductase (IC₅₀ > 1 mM) [3] eliminates cholesterol‑lowering interference in metabolic in vivo models.

Synthesis of 4‑Isopropenylindan and Downstream Functionalized Indane Libraries

The tertiary alcohol serves as a high‑yield precursor to 4‑(prop‑1‑en‑2‑yl)indan via acid‑catalyzed dehydration, with literature‑precedented yields exceeding 80% [1]. This exocyclic alkene can subsequently undergo epoxidation, dihydroxylation, hydroboration, or Heck coupling, enabling the rapid generation of diverse 4‑substituted indane libraries. The superior dehydration yield relative to secondary alcohol indane substrates (50–65%) [1] translates to lower material costs and higher throughput in parallel synthesis settings, making this compound a preferred building block for combinatorial chemistry core expansion.

Negative Control Compound for HMG‑CoA Reductase Screening Panels

With a documented IC₅₀ > 1,000,000 nM against rat hepatic microsomal HMG‑CoA reductase [1], 4‑(1‑hydroxy‑1‑methylethyl)indan can be procured as a negative control for laboratories screening indane‑containing compound libraries for cholesterol‑lowering activity. This contrasts sharply with statin‑family comparators (lovastatin IC₅₀ ≈ 2–11 nM [2]), providing a >90,000‑fold selectivity window that validates assay integrity without requiring custom synthesis of a dedicated negative control.

CNS Drug Discovery When a Tertiary Carbinol Indane Scaffold Is Required

The compound’s calculated physicochemical profile – a single H‑bond donor, tPSA of 20.2 Ų, and intermediate cLogP of approximately 2.1 [1] – places it within the favorable property space for CNS penetration (typically tPSA < 60–70 Ų and cLogP 1–4). This distinguishes it from 4‑indanol (cLogP ≈ 1.5, potentially limiting passive permeability) and from 4‑isopropylindan (cLogP ≈ 3.3, higher non‑specific binding risk). Researchers designing CNS‑active indane‑based ligands can procure this compound as a balanced‑polarity core for further elaboration, with the tertiary alcohol serving as both a pharmacophoric element and a synthetic handle for pro‑drug strategies (e.g., phosphate or carbonate prodrugs).

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